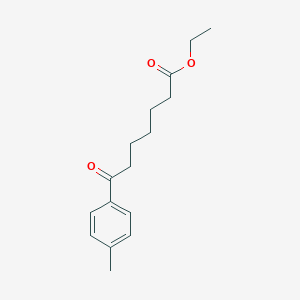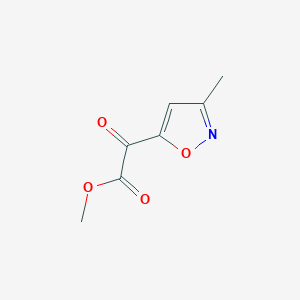
5-Chloro-4-méthoxypyrimidine
Vue d'ensemble
Description
5-Chloro-4-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H5ClN2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Applications De Recherche Scientifique
5-Chloro-4-methoxypyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-4-methoxypyrimidine involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ammonium hydroxide in heated 2-propanol at 70°C for 48 hours. This reaction yields 4-amino-5-methoxy-6-chloropyrimidine in high yield .
Industrial Production Methods
Industrial production methods for 5-Chloro-4-methoxypyrimidine typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-methoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium tert-butoxide and N-methylpyrrolidone as solvents.
Oxidation and Reduction: These reactions often require specific catalysts and conditions, such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, substitution with aniline derivatives can yield various substituted pyrimidines with potential pharmacological activities .
Mécanisme D'action
The mechanism of action of 5-Chloro-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-5-methoxypyrimidine
- 2,4-Dichloro-5-methoxypyrimidine
- 5-Bromo-2-chloro-4-methoxypyrimidine
Uniqueness
5-Chloro-4-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Propriétés
IUPAC Name |
5-chloro-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNJRXKCQCFXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)







![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)

